molecular formula C9H17FN2O2 B1523412 Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate CAS No. 1083181-23-0

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

Cat. No. B1523412
M. Wt: 204.24 g/mol
InChI Key: HRNGGAXXQINCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description


“Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis


Unfortunately, there is no specific information available on the synthesis of “Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate”. However, there are methods available for the synthesis of similar compounds234.



Molecular Structure Analysis


The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, there is no specific information available on the molecular structure of "Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate"5.



Chemical Reactions Analysis


There is no specific information available on the chemical reactions involving “Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate”. However, similar compounds may undergo reactions such as protodeboronation6.



Physical And Chemical Properties Analysis


The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, there is no specific information available on the physical and chemical properties of "Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate"5.


Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

The compound "Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate" and its derivatives find significant utility in synthetic pathways crucial for medicinal chemistry. One of the synthetic strategies involves the preparation of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a novel cyclic fluorinated beta-amino acid. This compound is highlighted for its potential as a building block in medicinal chemistry due to its unique structure and properties. The synthesis pathway includes a series of reactions starting with bromofluorination, followed by reduction, ring closure, removal of protective groups, and further oxidation to yield the final product (Van Hende et al., 2009).

Antibacterial Applications

Another significant application of derivatives of this compound is in the synthesis of potential antibacterial agents. For instance, 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial activities. These compounds have shown promising results against various bacterial strains, indicating their potential in developing new antibacterial drugs (Zhong-Cheng et al., 2009).

Protective Group Applications in Fluorous Synthesis

The tert-butyl moiety, as seen in "Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate," is also significant in the context of fluorous synthesis. Fluorous derivatives of tert-butyl alcohol have been prepared and evaluated as reagents for the protection of carboxylic acids in fluorous synthesis. This showcases the compound's versatility in different synthetic methodologies, aiding in the protection and immobilization of carboxylic acids in a fluorous phase (Pardo et al., 2001).

Safety And Hazards


The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, there is no specific information available on the safety and hazards of "Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate"891011.


Future Directions


The future directions of a compound refer to its potential applications and research directions. Unfortunately, there is no specific information available on the future directions of "Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate"12.


properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNGGAXXQINCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705353
Record name tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

CAS RN

1083181-23-0
Record name tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.